molecular formula C6H2F2N2O B599616 5,6-Difluoro-2,1,3-benzoxadiazole CAS No. 761427-85-4

5,6-Difluoro-2,1,3-benzoxadiazole

Cat. No.: B599616
CAS No.: 761427-85-4
M. Wt: 156.092
InChI Key: KYJUQOKUYVSJJF-UHFFFAOYSA-N
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Description

5,6-Difluoro-2,1,3-benzoxadiazole is a chemical compound with the molecular formula C6H2F2N2O. It is a derivative of benzoxadiazole, where two hydrogen atoms are replaced by fluorine atoms at the 5 and 6 positions. This compound is known for its applications in organic electronics, particularly in the synthesis of dyes for organic photovoltaics.

Preparation Methods

The synthesis of 5,6-Difluoro-2,1,3-benzoxadiazole involves a triarylamine donor unit connected to a dicyanovinyl acceptor moiety by a difluorobenzothiadiazole-thienyl block. The process is simplified by avoiding intermediate halogenation reactions and the formation of toxic organometallic by-products. The building blocks are connected by direct (hetero)-arylation .

Chemical Reactions Analysis

5,6-Difluoro-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of fluorine atoms.

    Coupling Reactions: It is often used in C-C cross-coupling reactions, particularly in the synthesis of conjugated polymers for organic electronics

    Oxidation and Reduction: While specific details on oxidation and reduction reactions are not extensively documented, the compound’s structure suggests potential reactivity under appropriate conditions.

Scientific Research Applications

5,6-Difluoro-2,1,3-benzoxadiazole has significant applications in scientific research, particularly in the field of organic electronics. It is used in the synthesis of push-pull triarylamine dyes, which are evaluated as active materials for organic photovoltaics. These dyes contribute to the development of high-efficiency solar cells. Additionally, the compound’s unique properties make it suitable for use in various other applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology and Medicine:

    Industry: Used in the production of materials for electronic devices.

Mechanism of Action

The mechanism of action for 5,6-Difluoro-2,1,3-benzoxadiazole in organic photovoltaics involves its role as a component in the active layer of solar cells. The compound’s structure allows it to participate in charge transfer processes, facilitating the conversion of light into electrical energy. The molecular targets and pathways involved include the interaction with other components in the photovoltaic cell, such as electron donors and acceptors.

Comparison with Similar Compounds

5,6-Difluoro-2,1,3-benzoxadiazole can be compared with other similar compounds, such as:

    5,6-Difluoro-2,1,3-benzothiadiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom.

    2,1,3-Benzoxadiazole: The parent compound without fluorine substitutions.

Properties

IUPAC Name

5,6-difluoro-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F2N2O/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJUQOKUYVSJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NON=C21)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50666670
Record name 5,6-Difluoro-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50666670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761427-85-4
Record name 5,6-Difluoro-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50666670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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